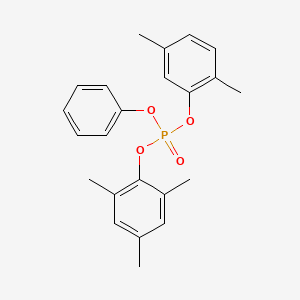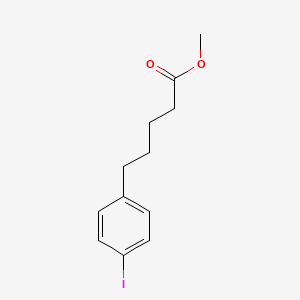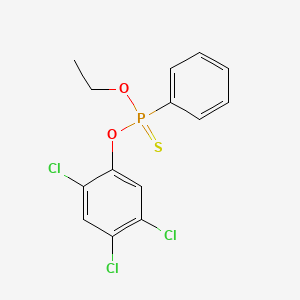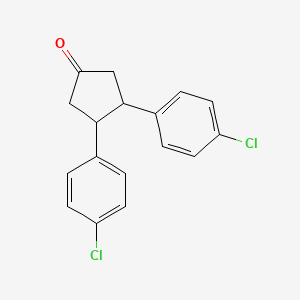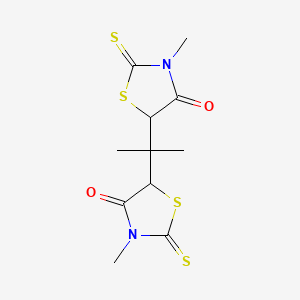
CID 123134376
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbutyric Acid Magnesium Salt is a chemical compound with the molecular formula C12H22MgO4 and a molecular weight of 254.61 . It is a magnesium salt of 2-ethylbutyric acid, commonly used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbutyric Acid Magnesium Salt typically involves the reaction of 2-ethylbutyric acid with a magnesium source, such as magnesium oxide or magnesium hydroxide. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired magnesium salt .
Industrial Production Methods: Industrial production of 2-Ethylbutyric Acid Magnesium Salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbutyric Acid Magnesium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The magnesium ion can be substituted with other metal ions or organic groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides or metal salts are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: New metal salts or organic derivatives.
Scientific Research Applications
2-Ethylbutyric Acid Magnesium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Studied for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
2-Ethylbutyric Acid Magnesium Salt can be compared with other magnesium salts of carboxylic acids, such as:
- Magnesium Acetate
- Magnesium Propionate
- Magnesium Butyrate
Uniqueness:
Comparison with Similar Compounds
- Magnesium Acetate: Used in textile and food industries.
- Magnesium Propionate: Employed as a preservative in food and feed.
- Magnesium Butyrate: Studied for its potential health benefits .
Properties
Molecular Formula |
C12H24MgO4 |
|---|---|
Molecular Weight |
256.62 g/mol |
InChI |
InChI=1S/2C6H12O2.Mg/c2*1-3-5(4-2)6(7)8;/h2*5H,3-4H2,1-2H3,(H,7,8); |
InChI Key |
WMKJXMSCPRJMPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)O.CCC(CC)C(=O)O.[Mg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



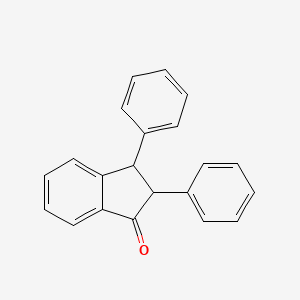

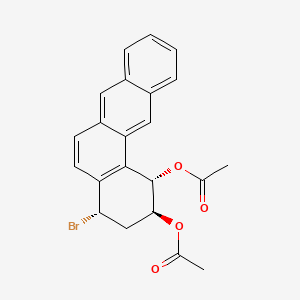
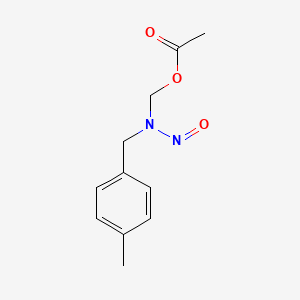
![Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane](/img/structure/B12806733.png)
![4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol](/img/structure/B12806734.png)
